

Application of Tilmicosin-d3 in Poultry Feed Analysis

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Compound of Interest

Compound Name: *Tilmicosin-d3*

Cat. No.: *B15611413*

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Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine to control respiratory diseases in livestock, including poultry.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for tilmicosin in animal-derived food products to ensure consumer safety. Consequently, accurate and reliable methods for the quantitative analysis of tilmicosin in animal feed are crucial for monitoring dosage and preventing residue violations. **Tilmicosin-d3**, a deuterated analog of tilmicosin, is an ideal internal standard for quantification by mass spectrometry-based methods due to its similar chemical and physical properties to the parent compound.[3] This application note provides a detailed protocol for the analysis of tilmicosin in poultry feed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Tilmicosin-d3** as an internal standard.

Principle

This method involves the extraction of tilmicosin and the internal standard, **Tilmicosin-d3**, from poultry feed samples. The extract is then cleaned up and analyzed by LC-MS/MS. The use of **Tilmicosin-d3** as an internal standard compensates for matrix effects and variations in extraction efficiency and instrument response, leading to improved accuracy and precision of the analytical results.

Quantitative Data Summary

The performance of analytical methods for tilmicodin in various matrices is summarized below. These values, while not exclusively for poultry feed, provide a strong indication of the expected performance of the described protocol.

Parameter	Matrix	Method	Reported Value	Reference
Recovery	Swine Feed	LC	96.7 - 112%	[4]
Animal Tissues	LC-MS/MS	83.3 - 107.1%	[5]	
Broiler Tissues	HPLC	80.4 - 88.3%	[6]	
Chicken Plasma	HPLC	100.66%	[7]	
Limit of Detection (LOD)	Broiler Tissues	HPLC	0.01 µg/g (muscle), 0.025 µg/g (liver, kidney)	
Meat	HPLC	0.481 µg/kg	[2]	
Lung Tissue	HPLC-MS/MS	0.004 µg/g	[9]	
Limit of Quantification (LOQ)	Meat	HPLC	1.587 µg/kg	
Lung Tissue	HPLC-MS/MS	0.008 µg/g	[9]	
Chicken Plasma	HPLC	0.06 µg/ml	[7]	

Experimental Protocols

Materials and Reagents

- Tilmicodin reference standard (purity >95%)
- **Tilmicodin-d3** internal standard (purity >95%)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Ultrapure water
- Poultry feed samples (blank and test samples)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Mechanical shaker
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Nitrogen evaporator
- Syringe filters (0.22 µm)

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve tilmicosin and **Tilmicosin-d3** in methanol to prepare individual stock solutions. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions of tilmicosin by diluting the stock solution with methanol or mobile phase.

- Internal Standard Spiking Solution: Prepare a working solution of **Tilmicosin-d3** at a suitable concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation and Extraction

- Sample Homogenization: Grind the poultry feed sample to a fine powder to ensure homogeneity.[\[10\]](#)
- Weighing: Accurately weigh 2 g of the homogenized feed sample into a 50 mL centrifuge tube.[\[11\]](#)
- Spiking: Add a known volume of the **Tilmicosin-d3** internal standard spiking solution to each sample.
- Extraction:
 - Add 8 mL of extraction solvent (e.g., 0.2% formic acid in 80:20 acetonitrile/water) to the centrifuge tube.[\[11\]](#)
 - Vortex the sample for 30 minutes, followed by shaking on a mechanical shaker for another 30 minutes.[\[11\]](#)
- Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.

Sample Clean-up (SPE)

- Conditioning: Condition a C18 SPE cartridge with methanol followed by ultrapure water.
- Loading: Load the collected supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a low-organic-content solvent to remove interferences.
- Elution: Elute the tilmicosin and **Tilmicosin-d3** from the cartridge with a suitable solvent, such as a mixture of ammonium acetate, methanol, and acetonitrile.[\[6\]](#)

- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[6]
- **Reconstitution:** Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.[6]
- **Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[6]

LC-MS/MS Analysis

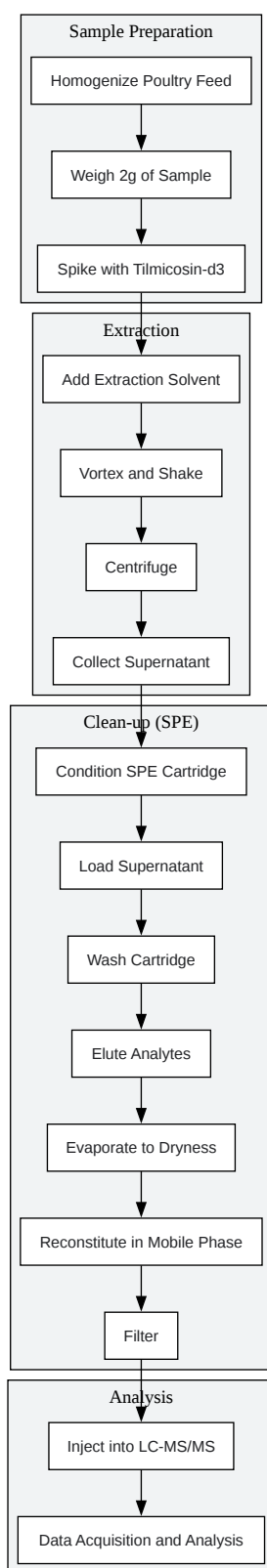
- **LC Column:** A C18 column is typically used for separation.
- **Mobile Phase:** A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile) is commonly employed.[9]
- **Flow Rate:** A typical flow rate is 0.3 mL/min.[9]
- **Injection Volume:** 5-10 µL.
- **MS/MS Detection:** Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both tilmicosin and **Tilmicosin-d3**.

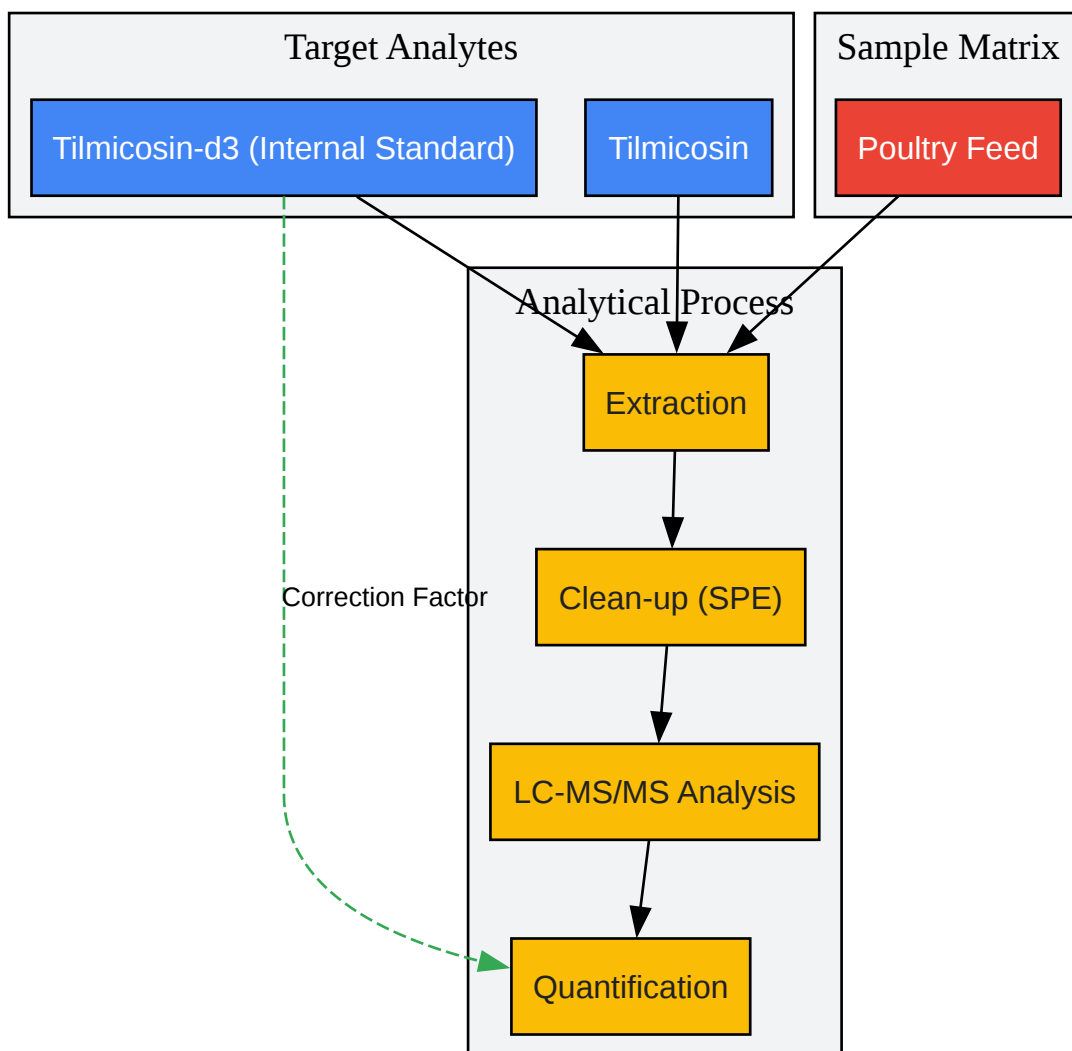
Example Transitions:

- **Tilmicosin:** The exact m/z transitions should be optimized in the laboratory.
- **Tilmicosin-d3:** The precursor ion will be 3 Da higher than that of tilmicosin, while the product ions may be the same or different depending on the fragmentation pattern.

Visualizations

Experimental Workflow





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